![molecular formula C11H15N3O2S2 B2819992 2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851409-59-1](/img/structure/B2819992.png)

2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

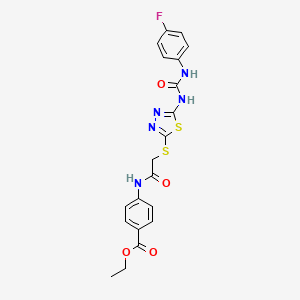

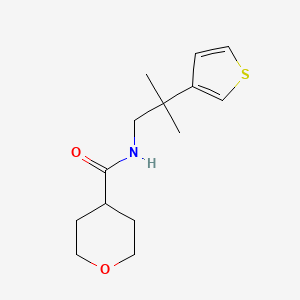

The compound “2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C15H19N5O2S4, an average mass of 429.609 Da, and a mono-isotopic mass of 429.04216 Da . It is classified as an organic heterobicyclic compound and an organonitrogen heterocyclic compound .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C15H19N5O2S4/c1-4-20-12(22)11-9(6-8(3)25-11)16-14(20)24-7-10(21)17-13-18-19-15(26-13)23-5-2/h8H,4-7H2,1-3H3,(H,17,18,21) . This indicates the presence of multiple sulfur atoms, nitrogen atoms, and a carbonyl group, among other features. Physical And Chemical Properties Analysis

The compound has a net charge of 0, indicating that it is neutral . Its average mass is 429.609 Da, and its mono-isotopic mass is 429.04216 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

- Researchers have explored the antifungal potential of this compound. It may inhibit fungal growth by interfering with essential cellular processes or pathways .

- In vitro studies suggest that CHEBI:119870 exhibits antiproliferative properties against certain cancer cell lines. Further investigations are needed to understand its mechanism of action .

- Preliminary evidence indicates that this compound could have antitumor effects. Its impact on tumor growth, metastasis, and apoptosis warrants further investigation .

- Some studies have explored the cardiovascular effects of CHEBI:119870 . It may modulate blood pressure regulation, but more research is needed to establish its clinical relevance .

- Researchers have investigated whether this compound influences cardiac contractility. Its potential as a cardiotonic agent requires validation in animal models and clinical trials .

- CHEBI:119870 has been studied for its anti-inflammatory properties. It may suppress inflammatory pathways, making it relevant for conditions like arthritis or inflammatory diseases .

Antifungal Activity

Antiproliferative Effects

Antitumor Properties

Antihypertensive Potential

Cardiotonic Activity

Anti-Inflammatory Actions

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the fabrication of functional supramolecular assemblies and materials .

Mode of Action

The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction . It forms a part of a single-ion conductive polymer electrolyte (SIPE), which also includes poly(ethylene glycol) methyl ether methacrylate (PEGMA) and 4-styrenesulfonyl (phenylsulfonyl) imide lithium (SSPSILi) . The compound contributes to the formation of hydrogen bonds within the SIPE .

Biochemical Pathways

The compound plays a crucial role in the formation of a highly porous network structure in the sipe/pvdf-hfp composite membrane . This structure is essential for the high ionic conductivity of the membrane .

Result of Action

The compound contributes to the formation of a stable interface between the SIPE and the lithium metal electrode during the lithium plating/stripping process . This can inhibit the growth of lithium dendrites in lithium metal batteries (LMB) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, the SIPE/PVDF-HFP composite membrane, which includes this compound, exhibits high ionic conductivity at 30°C . Furthermore, Li//LiFePO4 batteries show excellent cycling life and rate performance at 60 or 25 °C .

properties

IUPAC Name |

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-3-14-10(16)9-7(4-6(2)18-9)13-11(14)17-5-8(12)15/h6H,3-5H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUFFVJCCNWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)

![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)